molecular formula C18H20N2O3 B2640736 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1286727-91-0

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2640736
CAS No.: 1286727-91-0
M. Wt: 312.369
InChI Key: VIENHJHJGRXNBS-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule designed for research applications. This compound features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a structure recognized in medicinal chemistry for its potential in inhibitor development . The molecular design incorporates a cyclopropyl group and a 1-methyl-1H-pyrrole moiety, which are known to influence the compound's physicochemical properties and binding affinity to biological targets. Based on its structural framework, this chemical is presented as a valuable building block or intermediate for researchers exploring novel therapeutic agents. It may be of particular interest in early-stage drug discovery programs, including those focused on enzyme inhibition. The compound is provided for non-human research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19-10-4-5-14(19)11-20(13-8-9-13)18(21)17-12-22-15-6-2-3-7-16(15)23-17/h2-7,10,13,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIENHJHJGRXNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo-dioxine core, followed by the introduction of the pyrrole ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, 1-methyl-1H-pyrrole-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrrole derivatives, including those similar to N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. For instance, derivatives of pyrrole have shown significant inhibition of tubulin polymerization and cancer cell growth, indicating that compounds with similar structures may also possess anticancer activities .

Neurological Applications

Due to its structural similarity to other pyrrole-based compounds that target neurotransmitter systems, this compound may have potential applications in treating neurological disorders. Pyrrole derivatives have been studied for their effects on serotonin receptors and their potential role in modulating mood disorders .

Material Science Applications

The unique structural features of this compound may also lend themselves to applications in material science. Compounds with similar frameworks have been investigated for their use in creating novel polymers and materials due to their stability and functional properties .

Case Study 1: Anticancer Activity

In one study involving pyrrole derivatives, compounds were synthesized that demonstrated strong inhibition against various cancer cell lines. The findings suggested that these compounds could effectively disrupt microtubule dynamics, leading to apoptosis in cancer cells . This indicates a promising avenue for further exploration of this compound as an anticancer agent.

Case Study 2: Neurological Effects

Research has indicated that certain pyrrole derivatives can modulate serotonin receptor activity. Given the structural characteristics of this compound, it is hypothesized that this compound may similarly influence neurotransmitter systems and warrant investigation for potential antidepressant effects .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound to structurally related molecules from the evidence, focusing on substituents, synthesis, and inferred properties.

Core Scaffold Comparison

The 2,3-dihydrobenzo[b][1,4]dioxine moiety is shared with the compound 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)... described in . Key differences include:

  • Substituents: The target compound replaces the chroman-4-one and methoxyphenyl groups in ’s molecule with a cyclopropylamine and 1-methylpyrrole.
  • Synthesis : employs glycosidation and esterification steps for its complex dioxine derivative, whereas the target compound’s synthesis would likely involve amidation of a preformed dihydrobenzo dioxine carboxylic acid with cyclopropylamine and 1-methylpyrrole-methylamine.

Pyrrole-Containing Carboxamides

The compound D-19 (), 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide , shares a pyrrole-carboxamide backbone but differs in its heterocyclic systems:

  • Backbone : D-19 uses a benzo[1,3]dioxole ring instead of dihydrobenzo[1,4]dioxine, resulting in reduced ring strain and altered electronic properties.
  • Biological Relevance : The N,O-bidentate directing group in ’s compound highlights the role of carboxamides in metal-catalyzed C–H functionalization, suggesting that the target compound’s pyrrole-methyl group could similarly facilitate coordination chemistry or catalysis .

Cyclopropylamine Derivatives

lists N-(1-cyclopropylethylideneamino)-2-(1-pyrrolyl)benzamide, which shares the cyclopropyl and pyrrole motifs. Key distinctions include:

  • Connectivity: The target compound’s cyclopropyl group is directly bonded to the carboxamide nitrogen, whereas ’s derivative features a cyclopropyl ethylideneamino spacer. This difference may impact steric hindrance and metabolic stability.

Research Findings and Implications

  • Metabolic Considerations : The cyclopropyl group may reduce oxidative metabolism compared to larger alkyl or aromatic substituents, as seen in ’s chroman-4-one derivative .
  • Synthetic Challenges : The steric demands of the cyclopropyl and pyrrole-methyl groups could complicate amidation steps, necessitating optimized coupling reagents or protecting group strategies.

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group and a pyrrole moiety, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's chemical formula is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, with a molecular weight of approximately 299.34 g/mol. The presence of the cyclopropyl and pyrrole groups enhances its binding affinity to biological targets, potentially improving its efficacy as a therapeutic agent.

PropertyValue
Molecular FormulaC16H19N3O3C_{16}H_{19}N_{3}O_{3}
Molecular Weight299.34 g/mol
CAS Number1286719-59-2

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate pathways involved in inflammation and cell proliferation, which are critical in various diseases, including cancer and metabolic disorders.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives containing cyclopropyl groups can act as effective inhibitors of cancer cell growth by targeting specific pathways involved in tumor progression .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This action could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Study on CB1 Receptor Antagonism : A related study focused on cyclopropyl-containing diaryl-pyrazole derivatives demonstrated their ability to antagonize the cannabinoid type 1 (CB1) receptor. This action is significant for obesity treatment, as CB1 antagonists can modulate appetite and energy balance .
  • Cytotoxicity Assessment : In vitro assessments revealed that several analogues of compounds similar to this compound displayed relevant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

Comparative Analysis with Related Compounds

To understand the potential of this compound better, a comparative analysis with structurally similar compounds can provide insights into its unique biological profile.

Compound NameBiological ActivityReference
Compound AAnticancer
Compound BAnti-inflammatory
This compoundPotential anticancer and anti-inflammatory effectsCurrent Study

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and cyclopropane ring closure. Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using software like SHELXL or ORTEP-III is critical for resolving stereochemical ambiguities. Purity assessment via HPLC with UV/Vis detection is advised to ensure >95% purity, as per pharmaceutical research standards .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Solubility profiles should be assessed in solvents of varying polarity (e.g., DMSO, water, ethanol) using UV-spectrophotometry or gravimetric analysis. Stability studies under different temperatures and pH conditions (e.g., accelerated degradation at 40°C/75% RH) can identify degradation pathways. Dynamic light scattering (DLS) may be used to monitor aggregation in solution. Long-term storage recommendations (e.g., inert atmosphere, −20°C) should align with safety guidelines to prevent decomposition .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H300-H373 for acute toxicity) and implement spill-response protocols (e.g., neutralization with activated carbon). Waste disposal must comply with EPA regulations, involving incineration or chemical degradation under supervision by certified personnel .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological or chemical interactions?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities with target proteins. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes. Validate hypotheses using mutagenesis or isotopic labeling (e.g., ¹³C/¹⁵N) in NMR studies .

Q. What experimental designs are suitable for assessing environmental fate and ecological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework , which includes:

  • Phase 1 : Measure partition coefficients (log P, log D) and soil adsorption (Koc) to predict environmental distribution.
  • Phase 2 : Conduct microcosm studies to evaluate biodegradation rates (aerobic/anaerobic).
  • Phase 3 : Use zebrafish or Daphnia magna models for ecotoxicity assays (LC50, EC50).

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

  • Methodological Answer : Cross-validate structural data using complementary techniques. For example, if X-ray data (SHELXL-refined ) conflicts with NMR NOE results, re-examine crystal packing effects or solvent interactions. Employ density functional theory (DFT) calculations to reconcile electronic structure discrepancies .

Q. What high-throughput strategies can optimize structural analogs for SAR studies?

  • Methodological Answer : Implement combinatorial chemistry libraries with microwave-assisted synthesis. Use automated liquid handlers for parallel reactions and UPLC-MS for rapid purity checks. Pipeline integration of SHELXC/D/E enables batch processing of crystallographic data for analog screening.

Q. How do stereochemical variations impact the compound’s activity, and how can they be controlled?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IC) or enzymatic resolution can isolate enantiomers. Compare activities via in vitro assays (e.g., IC50 in enzyme inhibition). Circular dichroism (CD) or vibrational circular dichroism (VCD) can correlate stereochemistry with biological outcomes .

Tables for Key Data

Property Method Reference
Crystallographic refinementSHELXL [1]
Log P determinationShake-flask/UV-spectrophotometry[8]
Ecotoxicity (LC50)Daphnia magna assay[8]
Stability (t90)Accelerated degradation studies[3, 9]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.